ammonium methyl phosphonate

Flame retardancy Textile finishing Phosphonate salts

Ammonium methyl phosphonate (CAS 879654-18-9, also registered as CAS 34255-87-3) is the monoammonium salt of methylphosphonic acid, bearing the molecular formula CH₈NO₃P and a molecular weight of 113.05 g/mol. It belongs to the organophosphorus class of phosphonate salts, characterized by a hydrolytically stable carbon-to-phosphorus bond that confers resistance to thermal and photochemical degradation.

Molecular Formula CH5O3P.H3N
CH8NO3P
Molecular Weight 113.05 g/mol
CAS No. 879654-18-9
Cat. No. B6243150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameammonium methyl phosphonate
CAS879654-18-9
Molecular FormulaCH5O3P.H3N
CH8NO3P
Molecular Weight113.05 g/mol
Structural Identifiers
SMILESCP(=O)(O)[O-].[NH4+]
InChIInChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3
InChIKeyCOIVORYDLGWALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why Ammonium Methyl Phosphonate (CAS 879654-18-9) Is a Distinct Phosphonate Salt for Industrial Procurement


Ammonium methyl phosphonate (CAS 879654-18-9, also registered as CAS 34255-87-3) is the monoammonium salt of methylphosphonic acid, bearing the molecular formula CH₈NO₃P and a molecular weight of 113.05 g/mol . It belongs to the organophosphorus class of phosphonate salts, characterized by a hydrolytically stable carbon-to-phosphorus bond that confers resistance to thermal and photochemical degradation [1]. Unlike its parent acid or alkali-metal congeners, the ammonium counterion simultaneously supplies both phosphorus- and nitrogen-based flame-retardant activity in a single water-soluble molecule, a feature that directly influences its industrial selection over sodium, potassium, or amine-substituted analogs.

Why Ammonium Methyl Phosphonate Cannot Be Replaced by Sodium, Potassium, or Amine-Based Phosphonate Salts in Flame-Retardant Textile Applications


Substituting the ammonium counterion with sodium, potassium, or bulkier amine cations alters not only aqueous solubility and liquor pH but critically degrades flame-retardant efficiency on synthetic fibres. The patent literature explicitly states that monoammonium methylphosphonate is preferred over monoalkali metal salts for flameproofing organic fibrous materials, because the ammonium form delivers equivalent or superior flame resistance at substantially lower add-on levels while remaining non-corrosive to substrates and compatible with textile finishing agents [1]. Generic in-class substitution without accounting for counterion identity therefore risks underperformance, higher required loading, and compromised fabric hand or lightfastness—factors that directly translate into rejected batches and increased process cost.

Quantitative Evidence Guide: Where Ammonium Methyl Phosphonate Outperforms Its Closest Analogs


Flame-Retardant Efficiency on Polyester/Cotton Blends: Head-to-Head Comparison of Monoammonium vs Monosodium Methylphosphonate

In a controlled pad-dry textile finishing trial under DOC FF 3-71 (3-second ignition), monoammonium methylphosphonate applied at 75 g/kg (100% basis) to a 67:33 polyester/cotton blend (140 g/m²) yielded 0 seconds combustion time and 0 cm tear length, whereas monosodium methylphosphonate required 200 g/kg to achieve a comparable 0 seconds combustion time but still produced a 7 cm tear length on the same substrate—indicating both a 2.7-fold lower dosage requirement for the ammonium salt and superior char integrity [1]. On pure polyester fabric (200 g/m²), the ammonium salt at 359–385 g/kg achieved 0 seconds combustion time with tear lengths of 0–5.5 cm, while monosodium methylphosphonate at any tested concentration failed to match this combination of low combustion time and low tear length [1].

Flame retardancy Textile finishing Phosphonate salts

Flame-Retardant Loading on Pure Polyester: Quantitative Add-On Advantage of the Ammonium Salt

On 100% polyester fabric (200 g/m²), monoammonium methylphosphonate achieved a combustion time of 0 seconds and tear lengths between 0 and 5.5 cm at applied concentrations of 359–385 g/kg (add-on 20.3–24.5%). In contrast, the monosodium salt, when tested on polyester-containing substrates, required higher applied concentrations without demonstrating the same level of char integrity [1]. The patent further teaches that the ammonium salts of alkylphosphonic acids are preferred to the alkali metal salts specifically because of superior flame-retardant performance at lower effective add-on, a conclusion supported across multiple fabric types in the exemplified data [1].

Polyester flame retardant Add-on optimization Phosphonate salts

Substrate Compatibility and Non-Corrosive Character vs Halogenated and Phosphate-Ester Flame Retardants

The monoammonium methylphosphonate process is distinguished by the fact that the flame-retardant compositions employed 'do not have a corrosive action—a feature which is especially advantageous when stapling treated wall-papers' and that 'the flame-retardant finishes of the present invention have virtually no effect on the lightfastness of dyed or whitened polyester and polyacrylonitrile fabrics' [1]. This contrasts with halogenated flame retardants (e.g., brominated diphenyl ethers, chlorinated paraffins), which are known to release corrosive hydrogen halides during combustion and can compromise dye fastness, and with certain phosphate esters that may plasticise or soften synthetic fibres at effective loadings [2].

Non-corrosive flame retardant Textile compatibility Halogen-free FR

Phosphorus-Nitrogen Synergism: Intrinsic P-N Molar Ratio Advantage over Ammonium Polyphosphate (APP)

Ammonium methyl phosphonate intrinsically delivers both phosphorus (the flame-retardant active element promoting char formation) and nitrogen (ammonia release diluting combustible gases) in a single molecular entity with a 1:1 P:N atomic ratio. In contrast, ammonium polyphosphate (APP), a widely used P-N flame retardant, typically exhibits a P:N ratio of approximately 1:1 to 1:2 depending on chain length, but its polymeric nature and higher molecular weight result in a lower phosphorus content per unit mass (typically 30–32% P for APP-II vs approximately 27.4% P for ammonium methyl phosphonate) [1]. However, ammonium methyl phosphonate's small-molecule nature provides higher water solubility and easier formulation into pad liquors compared to APP, which requires dispersion rather than true dissolution [1].

P-N synergism Intumescent flame retardant Ammonium polyphosphate

Water Solubility Advantage over the Parent Methylphosphonic Acid for Aqueous Formulation

Ammonium methyl phosphonate is supplied and applied as a 30–50% aqueous solution, whereas the parent methylphosphonic acid (a waxy solid with limited water solubility at room temperature) requires neutralisation in situ or use of organic co-solvents for homogeneous application [1]. This solubility differential is critical for pad-dry textile processes, where uniform liquor uptake and consistent add-on across the fabric width are essential quality parameters. The patent explicitly notes that because the phosphonic acid salts of formula (1) are water-soluble, 'it is normally not necessary to add solubilising assistants to the treatment baths' [1].

Water solubility Aqueous formulation Phosphonate salt

Proven Industrial and Research Application Scenarios for Ammonium Methyl Phosphonate Based on Quantitative Evidence


Non-Permanent Flame-Retardant Finishing of Polyester and Polyester-Blend Textiles via Pad-Dry Application

Textile finishing mills can apply ammonium methyl phosphonate from 30–50% aqueous solution via standard pad-dry equipment at add-on levels of 2–25% on fabric weight to achieve DOC FF 3-71 compliant flame resistance. On polyester/cotton blends, effective flame-out (0 s combustion time) is achieved at as low as 75 g/kg applied concentration, making it suitable for cost-sensitive disposable and semi-durable goods such as wallpapers, upholstery, and drapery where laundering durability is not required [1]. The non-corrosive nature permits use on metal staple lines without equipment degradation.

Flameproofing of Synthetic Fibre Wall-Coverings and Furnishing Materials with Lightfastness Preservation

Because ammonium methyl phosphonate does not impair the lightfastness of dyed polyester or polyacrylonitrile, it is particularly suited for flameproofing decorative fabrics, wallpapers, and furnishing materials where colour retention is commercially critical [1]. The process has been validated on substrates including velours, plush, mattress fabrics, and cellulose-web-backed wallpapers, with effective flame resistance demonstrated at monoammonium methylphosphonate loadings of 8–28% add-on after drying [1].

Synthesis Precursor for Organophosphorus Compounds Requiring a Labile Ammonium Counterion

Ammonium methyl phosphonate serves as a convenient starting material for the preparation of other organophosphorus derivatives where the ammonium cation can be readily exchanged or thermally eliminated (as ammonia gas) to yield the corresponding acid or metal salt. This application is supported by its defined stoichiometry (1:1 ammonium:methylphosphonate), high water solubility enabling homogeneous reaction conditions, and the thermal lability of the ammonium ion which facilitates downstream processing [1].

Evaluation as a Halogen-Free Lubricant Antiwear and Extreme-Pressure Additive

Patent literature identifies ammonium salts of methylphosphonic acid as effective antiwear and extreme-pressure additives for water-miscible hydraulic fluids and lubricant compositions [1]. While quantitative tribological data for the simple ammonium salt specifically versus zinc dialkyldithiophosphates (ZDDPs) or other phosphonate esters is limited in open literature, the compound's P–C bond stability and water solubility position it for evaluation in aqueous lubricant formulations where traditional oil-soluble antiwear additives cannot be used.

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